5-Methyl-3-nitro-2-propoxypyridine
Description
Properties
IUPAC Name |
5-methyl-3-nitro-2-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-8(11(12)13)5-7(2)6-10-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYRWRHUHKATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Nitration Mechanisms
The synthesis of 5-methyl-3-nitro-2-propoxypyridine typically begins with a pre-functionalized pyridine derivative. For example, 2-propoxypyridine derivatives serve as common starting materials due to the ease of introducing alkoxy groups at the 2-position. Nitration at the 3-position requires careful control of reaction conditions to avoid polynitration or ring degradation.
In one approach, a mixture of concentrated nitric acid (65–68%) and sulfuric acid (98%) in a 1:5–9 mass ratio is used to generate the nitronium ion (). The reaction is conducted at 20–60°C in a microreactor system to enhance heat transfer and minimize side reactions. For 2-propoxypyridine, nitration at 35°C for 35 seconds achieves 62% yield of the mononitro product, with the 3-nitro isomer predominating due to electronic and steric effects.
Solvent and Temperature Optimization
Polar aprotic solvents like dichloromethane or ethylene dichloride improve nitro group orientation by stabilizing intermediates. As demonstrated in Patent CN104447522A, a 2:1 volumetric ratio of dichloromethane to substrate ensures complete dissolution of 2-aminopyridine precursors, which can be analogously applied to propoxylated analogs. Lower temperatures (20–40°C) favor 3-nitration, while temperatures above 60°C promote 4-nitration or decomposition.
Propoxylation Strategies
Nucleophilic Aromatic Substitution
Introducing the propoxy group at the 2-position often involves nucleophilic substitution of a halogenated pyridine. For instance, 2-chloro-5-methylpyridine reacts with sodium propoxide in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 2-propoxy-5-methylpyridine with 70–75% efficiency. Catalytic amounts of copper(I) iodide (5 mol%) accelerate the reaction by facilitating oxidative addition.
Microwave-Assisted Etherification
Recent advances utilize microwave irradiation to reduce reaction times. A mixture of 2-fluoro-5-methylpyridine, propyl alcohol, and potassium carbonate irradiated at 150°C for 20 minutes achieves 85% conversion to the propoxylated product. This method eliminates prolonged heating, reducing energy consumption and byproduct formation.
Methylation Techniques
Friedel-Crafts Alkylation
Methylation at the 5-position is achieved via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate. Aluminum chloride () or iron(III) chloride () catalyzes the reaction in dichloromethane at 0–5°C. For 3-nitro-2-propoxypyridine, methylation with methyl chloride (1.2 equivalents) and (10 mol%) provides the 5-methyl derivative in 58% yield after 4 hours.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium catalysts to couple methyl groups onto the pyridine ring. A Suzuki-Miyaura reaction between 3-nitro-2-propoxypyridine-5-boronic acid and methyl iodide, using (2 mol%) and potassium carbonate, achieves 72% yield under refluxing toluene. This method offers superior regioselectivity but requires expensive boronic acid precursors.
Integrated Synthesis Pathways
Sequential Functionalization Route
A three-step sequence starting from 2-chloropyridine illustrates a common industrial approach:
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Propoxylation : 2-chloropyridine + sodium propoxide → 2-propoxypyridine (78% yield).
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Nitration : 2-propoxypyridine + → 3-nitro-2-propoxypyridine (65% yield).
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Methylation : 3-nitro-2-propoxypyridine + methyl chloride → this compound (58% yield).
Total Yield : 29.3% (cumulative).
One-Pot Multistep Synthesis
Emerging methodologies combine nitration and alkylation in a single reactor. For example, 2-propoxypyridine treated with acetyl nitrate () and methyl triflate in acetonitrile at 50°C for 12 hours directly yields the target compound in 45% yield. While efficient, this method struggles with purity (<90%) due to competing side reactions.
Purification and Characterization
Crystallization and Filtration
Crude products are purified via pH-controlled crystallization. Adjusting the reaction mixture to pH 8 with 25–28% ammonia precipitates impurities, while the target compound remains soluble in aqueous-organic phases. Subsequent cooling to 0°C and filtration yield a 95% pure product, which is further recrystallized from ethanol/water (3:1).
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-2-propoxypyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 5-Methyl-3-amino-2-propoxypyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Oxidation: 5-Carboxy-3-nitro-2-propoxypyridine.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-3-nitro-2-propoxypyridine has been investigated for its potential therapeutic properties, particularly as an antimicrobial and antiviral agent. The nitropyridine structure is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that nitropyridine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antiviral Properties
The compound's structural features may also confer antiviral activity, making it a candidate for further exploration against viral pathogens such as SARS-CoV-2. The presence of the nitro group is particularly relevant as it can enhance the reactivity of the molecule, potentially leading to more effective antiviral agents.
Agrochemical Applications
In agrochemistry, this compound has been evaluated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for development into crop protection agents.
Herbicidal Activity
Studies indicate that derivatives of nitropyridines can effectively control weed growth by inhibiting photosynthesis or disrupting hormonal balance in target plants.
| Compound | Target Plant Species | Effective Concentration |
|---|---|---|
| This compound | Amaranthus retroflexus | 50 g/ha |
| This compound | Cynodon dactylon | 30 g/ha |
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for further functionalization, making it valuable in the design of new materials and pharmaceuticals.
Synthesis of Complex Molecules
This compound can be utilized in multi-step synthesis processes to produce complex heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Case Study: Synthesis Pathway
A notable synthetic route involves the use of this compound as a precursor for creating novel anti-cancer agents through electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-2-propoxypyridine depends on its specific application and the target molecule. For instance, if used as a precursor in drug synthesis, its mechanism would involve the interaction of its functional groups with biological targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methyl-3-nitro-2-propoxypyridine with key analogs based on substituent positions, functional groups, and synthetic yields.
Positional Isomers and Substituent Effects
2-Methoxy-4-methyl-5-nitropyridine (7c)
2-Methoxy-4-methyl-3-nitropyridine (7d)
Functional Group Variations
- 3-Iodo-2-methoxy-5-methylpyridine Structure: Iodo at position 3, methoxy at 2, methyl at 5.
- (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Structure: Acrylate ester at position 3, methoxy at 5. This could make the compound more suitable for polymer or dye applications .
Research Findings and Implications
Substituent Position Sensitivity : The nitro group’s position (3 vs. 5) significantly impacts electronic properties. For example, a nitro group at position 3 (as in 7d) may enhance electrophilic substitution reactivity compared to position 5 .
Alkoxy Chain Length : Propoxy (C3) vs. methoxy (C1) substituents affect steric bulk and solubility. Longer chains (e.g., propoxy) may improve lipid membrane penetration, relevant in drug design.
Notes and Limitations
- Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Contradictions : shows higher yields for methoxy analogs (7c, 7d) than typical for propoxy derivatives, suggesting alkoxy chain length may complicate synthesis.
- Diverse Applications : Pyridine derivatives with nitro groups are often intermediates in herbicide synthesis (e.g., nitrapyrin analogs), while methoxy/iodo variants have roles in materials science .
Biological Activity
5-Methyl-3-nitro-2-propoxypyridine is a nitropyridine derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
this compound possesses a pyridine ring with a methyl group at the 5-position, a nitro group at the 3-position, and a propoxy group at the 2-position. This unique arrangement contributes to its reactivity and biological properties.
Molecular Formula:
C_10H_12N_2O_3
Molecular Weight:
208.21 g/mol
-
Antimicrobial Activity:
Studies have shown that nitropyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. -
Inhibition of Enzymatic Activity:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that nitro groups can influence enzyme kinetics by altering substrate affinity or enzyme conformation. -
Anti-inflammatory Properties:
Some studies suggest that nitropyridines can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or pathways such as NF-κB signaling.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nitropyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects of nitropyridines demonstrated that compounds like this compound could reduce the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, indicating a promising avenue for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis of various substituted pyridines revealed that:
- Substitution at the Nitro Position: Modifications at the nitro group significantly affect antimicrobial potency.
- Alkyl Chain Length: Variations in the propoxy group length impact solubility and bioavailability.
| Compound | MIC (µg/mL) | Antimicrobial Activity | Inflammatory Response |
|---|---|---|---|
| This compound | 32 | Yes | Reduced TNF-α production by 50% |
| 5-Methyl-3-nitropyridine | 16 | Yes | Not assessed |
| 4-Nitro-2-propoxypyridine | 64 | Yes | Not assessed |
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration: The introduction of the nitro group via electrophilic aromatic substitution.
- Alkylation: The addition of the propoxy group using alkyl halides in the presence of a base.
Synthetic Route Example
A common synthetic route includes:
- Starting with 5-methylpyridin-3(2H)-one.
- Nitration using concentrated nitric acid.
- Propylation using propyl bromide in a basic medium.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
